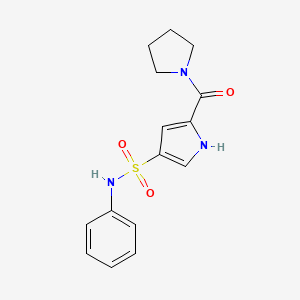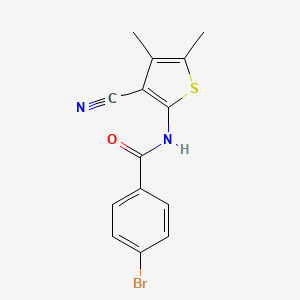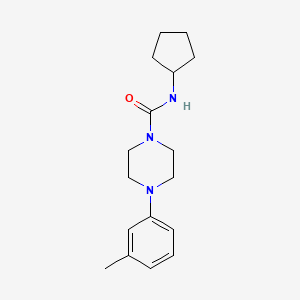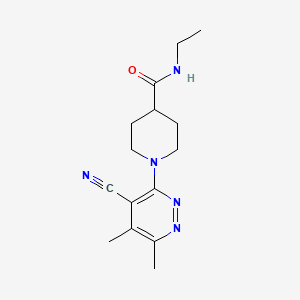
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide, also known as NPS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPS belongs to the class of sulfonamide compounds and has a molecular weight of 408.5 g/mol. In
Mechanism of Action
The mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in cancer growth and inflammation. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been found to inhibit the activity of the protein kinase C pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in lab experiments is its potential therapeutic applications. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one limitation of using N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. One area of interest is the development of new drugs based on the structure of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide derivatives with improved solubility and potency for the treatment of cancer and inflammatory diseases. Another area of interest is the study of the mechanism of action of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Researchers are working to understand the molecular pathways involved in the anti-cancer and anti-inflammatory effects of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide. Finally, researchers are exploring the use of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide in combination with other drugs for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide involves the reaction of pyrrole-3-sulfonamide with N-phenylpyrrolidine-1-carboxamide. The reaction is catalyzed by a base such as triethylamine in the presence of a solvent like dichloromethane. The resulting compound is then purified by column chromatography to obtain N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide.
Scientific Research Applications
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
N-phenyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15(18-8-4-5-9-18)14-10-13(11-16-14)22(20,21)17-12-6-2-1-3-7-12/h1-3,6-7,10-11,16-17H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJDCCIBRJBVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)



![N-[(2-methyl-1H-indol-5-yl)methyl]furan-2-carboxamide](/img/structure/B7519424.png)
![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
![2,5-dichloro-N-[2-(dimethylamino)-2-phenylethyl]benzenesulfonamide](/img/structure/B7519449.png)
![N-[(4-tert-butylphenyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B7519460.png)
![methyl 4-[(E)-[1-(3-nitroanilino)-1-oxopropan-2-yl]oxyiminomethyl]benzoate](/img/structure/B7519463.png)

![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)